Cyclopentasilane, decapropyl-
Description
Cyclopentasilane (CPS, Si₅H₁₀) is a cyclic organosilicon compound composed of five silicon atoms arranged in a ring, each bonded to two hydrogen atoms. It is a liquid precursor used in the deposition of high-purity silicon films for applications in optoelectronics, solar cells, and printed electronics . CPS is synthesized via photopolymerization of lower silanes and is notable for its stability compared to gaseous silanes like SiH₄. Its molecular structure enables unique reactivity under UV irradiation, forming polysilanes or amorphous silicon films .
Properties
CAS No. |
75199-62-1 |
|---|---|
Molecular Formula |
C30H70Si5 |
Molecular Weight |
571.3 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5-decapropylpentasilolane |
InChI |
InChI=1S/C30H70Si5/c1-11-21-31(22-12-2)32(23-13-3,24-14-4)34(27-17-7,28-18-8)35(29-19-9,30-20-10)33(31,25-15-5)26-16-6/h11-30H2,1-10H3 |
InChI Key |
RAFPDOLBSGQXTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si]1([Si]([Si]([Si]([Si]1(CCC)CCC)(CCC)CCC)(CCC)CCC)(CCC)CCC)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentasilane, decapropyl- can be synthesized through a series of reactions starting from diphenyldichlorosilane. The process involves the following steps:
Formation of Decaphenylcyclopentasilane: Diphenyldichlorosilane reacts with lithium to form decaphenylcyclopentasilane.
Conversion to Decachlorocyclopentasilane: Decaphenylcyclopentasilane reacts with aluminum chloride in benzene, catalyzed by hydrogen chloride, to yield decachlorocyclopentasilane.
Hydrogenation: The chlorine atoms in decachlorocyclopentasilane are replaced by hydrogen using lithium aluminum hydride to produce cyclopentasilane.
Industrial Production Methods: Industrial production of cyclopentasilane, decapropyl- involves similar synthetic routes but on a larger scale. The key challenge in industrial production is the complex synthesis of the precursors and the hydrosilanes .
Chemical Reactions Analysis
Types of Reactions: Cyclopentasilane, decapropyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon oxides.
Reduction: Can be reduced to form simpler silanes.
Substitution: Undergoes substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or air.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Involves reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Silicon oxides.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Cyclopentasilane, decapropyl- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of cyclopentasilane, decapropyl- involves its interaction with molecular targets and pathways. It primarily affects the electronic properties of materials by altering the conductance characteristics of silicon-based structures. The compound’s unique ring conformation and σ-delocalization properties play a significant role in its effects .
Comparison with Similar Compounds
Cyclopentasilane vs. Silane Gas (SiH₄)
| Property | Cyclopentasilane (CPS) | Silane Gas (SiH₄) |
|---|---|---|
| State at Room Temp | Liquid | Gas |
| Stability | Pyrophoric but less volatile | Highly pyrophoric/explosive |
| Handling | Requires inert atmosphere | Extreme precautions needed |
| Applications | Liquid ink for thin-film deposition | CVD processes for silicon layers |
| Polymerization | UV-induced photopolymerization | Thermal decomposition |
CPS is safer to handle than SiH₄ due to its liquid state and reduced volatility. However, both require inert atmospheres to prevent oxidation .
Cyclopentasilane vs. Linear Polysilanes
| Property | Cyclopentasilane (CPS) | Linear Polysilanes (e.g., Si₆H₁₄) |
|---|---|---|
| Structure | Cyclic ring | Linear chain |
| Reactivity | Faster UV-induced polymerization | Slower polymerization kinetics |
| Film Quality | High-purity amorphous silicon | Lower purity due to side reactions |
| Synthesis | Photopolymerization of SiH₄ | Thermal cracking of Si₂H₆ |
CPS’s cyclic structure enhances reaction efficiency in thin-film applications compared to linear polysilanes .
Cyclopentasilane vs. Cyclohexasilane (Si₆H₁₂)
| Property | Cyclopentasilane (CPS) | Cyclohexasilane (Si₆H₁₂) |
|---|---|---|
| Ring Size | 5-membered ring | 6-membered ring |
| Stability | Moderate thermal stability | Higher thermal stability |
| Applications | Solar cell precursors | Niche semiconductor applications |
| Synthesis Complexity | Well-established protocols | Limited scalability |
Cyclohexasilane’s larger ring size improves thermal stability but complicates synthesis, making CPS more industrially viable .
Research Findings and Data
Stability and Reactivity
- CPS remains stable under inert conditions but decomposes explosively in oxygen-rich environments. Its UV-driven polymerization yields silicon films with 99% purity, critical for solar cells .
- Comparative studies show CPS-based films exhibit fewer defects than those derived from linear polysilanes due to controlled ring-opening mechanisms .
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